molecular formula C6H9Cl2NO B14484299 Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- CAS No. 65029-00-7

Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B14484299
CAS No.: 65029-00-7
M. Wt: 182.04 g/mol
InChI Key: BFIXPBPWSAJKDH-UHFFFAOYSA-N
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Description

Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method for preparing oxazoles is the oxidation of oxazolines. For example, oxazolines can be synthesized from β-hydroxy amides using reagents like Deoxo-Fluor® at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of oxazole derivatives often employs continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and improves the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interactions with specific molecular targets and pathways. For example, some oxazole compounds act as inhibitors of enzymes or receptors involved in disease processes. The dichloromethyl and dimethyl substitutions in this compound may enhance its binding affinity and specificity for certain targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Contains a sulfur atom instead of oxygen.

    Imidazole: Contains two nitrogen atoms in the ring.

    Isoxazole: Contains an oxygen and nitrogen atom in different positions.

Uniqueness

Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Compared to thiazoles and imidazoles, oxazoles are less basic and have different reactivity patterns, making them valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

65029-00-7

Molecular Formula

C6H9Cl2NO

Molecular Weight

182.04 g/mol

IUPAC Name

2-(dichloromethyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C6H9Cl2NO/c1-6(2)3-10-5(9-6)4(7)8/h4H,3H2,1-2H3

InChI Key

BFIXPBPWSAJKDH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C(Cl)Cl)C

Origin of Product

United States

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